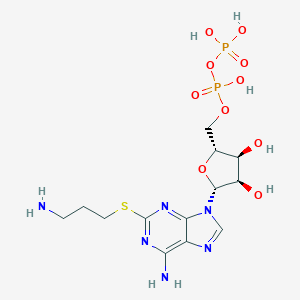

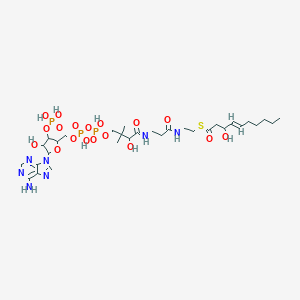

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

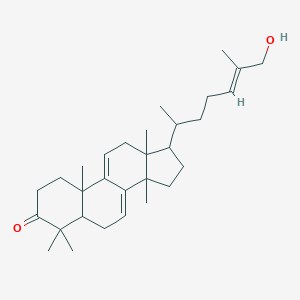

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate (AP4A) is a purinergic signaling molecule that plays a crucial role in various physiological processes. It is an endogenous compound that is synthesized in cells and released into the extracellular space to activate purinergic receptors. AP4A has been found to be involved in many cellular processes, including neurotransmission, immune response, and cell proliferation.

Wirkmechanismus

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate activates P2 purinergic receptors, which are G protein-coupled receptors. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects:

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to have various biochemical and physiological effects. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the PI3K pathway, the MAPK pathway, and the PKC pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.

Vorteile Und Einschränkungen Für Laborexperimente

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments. One advantage is that it is an endogenous compound that is synthesized in cells and released into the extracellular space. This makes it easy to study its effects on cells and tissues. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate also activates purinergic receptors, which are widely expressed in various tissues, making it a useful tool for studying the role of purinergic signaling in various physiological processes. However, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has a short half-life and is rapidly degraded by enzymes in the extracellular space. This makes it challenging to study its effects in vivo.

Zukünftige Richtungen

There are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research. One direction is to study its role in various physiological processes, including neurotransmission, immune response, and cell proliferation. Another direction is to develop new methods for synthesizing and stabilizing 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate, which will make it easier to study its effects in vivo. Additionally, the development of new drugs that target purinergic receptors, including P2 receptors, may have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.

Conclusion:

In conclusion, 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is an endogenous purinergic signaling molecule that plays a crucial role in various physiological processes, including neurotransmission, immune response, and cell proliferation. It activates purinergic receptors, which are involved in many cellular processes, including cell proliferation, differentiation, and survival. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments, and there are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research, including the development of new drugs that target purinergic receptors.

Synthesemethoden

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is synthesized from adenosine triphosphate (ATP) by the enzyme diadenosine tetraphosphate hydrolase (Ap4Aase). The reaction involves the removal of two phosphate groups from ATP to form 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate. The enzyme is found in various tissues, including the brain, liver, and kidney. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate can also be synthesized chemically using organic synthesis methods.

Wissenschaftliche Forschungsanwendungen

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been extensively studied for its role in various physiological processes. It is involved in neurotransmission, immune response, and cell proliferation. 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been found to activate purinergic receptors, which are involved in many cellular processes. Purinergic receptors are divided into two types, P1 and P2 receptors. P1 receptors are activated by adenosine, while P2 receptors are activated by ATP and its derivatives, including 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate.

Eigenschaften

CAS-Nummer |

110224-45-8 |

|---|---|

Produktname |

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate |

Molekularformel |

C13H22N6O10P2S |

Molekulargewicht |

516.36 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C13H22N6O10P2S/c14-2-1-3-32-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(28-12)4-27-31(25,26)29-30(22,23)24/h5-6,8-9,12,20-21H,1-4,14H2,(H,25,26)(H2,15,17,18)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

GESRDRIVMAOVGE-WOUKDFQISA-N |

Isomerische SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |

Kanonische SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N |

Synonyme |

2-((3-aminopropyl)thio)adenosine 5'-diphosphate 2-((3-aminopropyl)thio)adenosine-ADP 2-APTA-ADP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

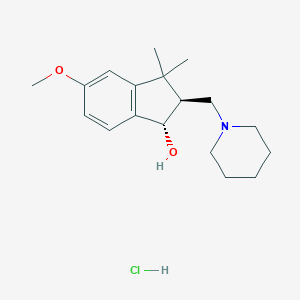

![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

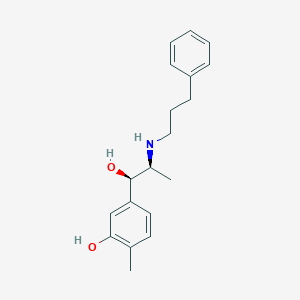

![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

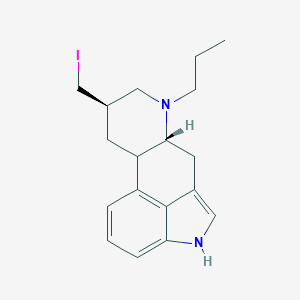

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)